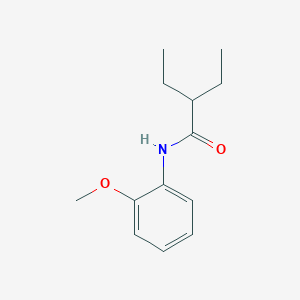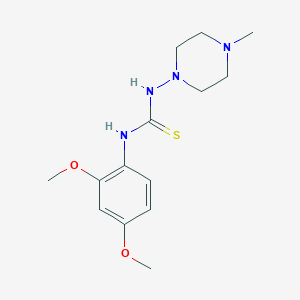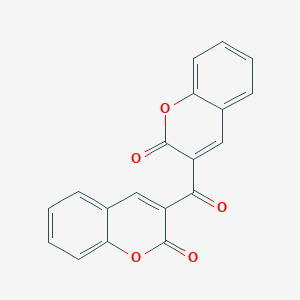
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide, also known as NMNAT2 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential to treat neurodegenerative diseases. In
Mecanismo De Acción
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor works by inhibiting the activity of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide. This leads to a decrease in the levels of NAD+ and a reduction in the energy production in neurons. However, this also activates a cellular response known as the NAD+ salvage pathway, which increases the levels of NAD+ and promotes neuronal survival.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor has been shown to increase the levels of NAD+ and promote neuronal survival in vitro and in vivo. It has also been found to improve cognitive function in animal models of neurodegenerative diseases. However, the long-term effects of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor on the body are not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor is its specificity for N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide, which allows for targeted studies of the protein's role in neuronal health. However, the compound's potential toxicity and limited solubility may pose challenges in its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor. One area of research is the development of more potent and selective inhibitors of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide. Another direction is the investigation of the compound's effects on other cellular processes and pathways. Additionally, the potential use of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor in the treatment of other diseases, such as cancer, is an area of interest.
Métodos De Síntesis
The synthesis of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor involves the reaction of 4-methyl-3-nitrobenzoic acid with isobutyryl chloride in the presence of a base. The resulting intermediate is then reacted with isopropylmagnesium chloride to form the final product. The purity of the compound is confirmed through NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found that N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide, a protein that is abundant in neurons, plays a crucial role in maintaining the health of neurons. N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor has been shown to increase the levels of NAD+, a molecule that is important for energy production in cells, and promote neuronal survival.
Propiedades
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-9(2)14(10(3)4)16-15(18)12-7-6-11(5)13(8-12)17(19)20/h6-10,14H,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUYHXUACWPTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C(C)C)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5753713.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5753723.png)


![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)



